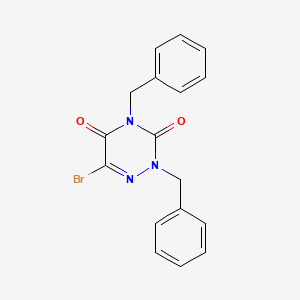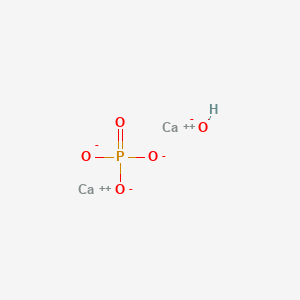
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a synthetic organic compound with a molecular formula of C15H11ClN2O3S This compound is characterized by the presence of a chloro group, a phenylsulfonyl group, and a carboxamide group attached to an indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the indole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine
Comparison
6-Chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is unique due to its specific indole core structure, which imparts distinct chemical and biological properties compared to similar compounds with pyrrolo cores. The presence of the carboxamide group further differentiates it, providing additional sites for chemical modification and potential biological activity.
Propriétés
Numéro CAS |
540740-48-5 |
|---|---|
Formule moléculaire |
C15H11ClN2O3S |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-6-chloroindole-2-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-11-7-6-10-8-14(15(17)19)18(13(10)9-11)22(20,21)12-4-2-1-3-5-12/h1-9H,(H2,17,19) |
Clé InChI |
KGGYZNNQQFJAOO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=C(C=C3)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






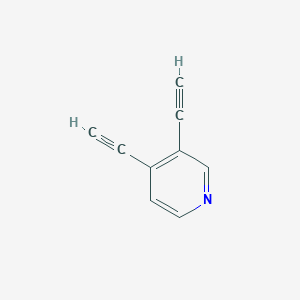
![Ethyl9-azadispiro[2.2.56.23]tridecane-1-carboxylate](/img/structure/B13125350.png)
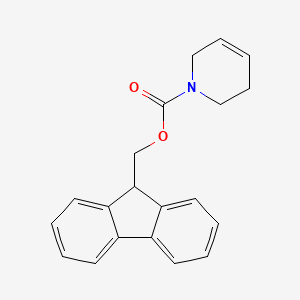
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)

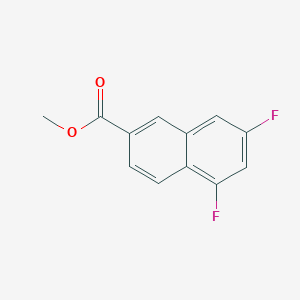
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)
